(+)-trans,trans-Abscisic Acid-d3
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Overview
Description
(+)-trans,trans-Abscisic Acid-d3 is a deuterated form of abscisic acid, a naturally occurring plant hormone involved in various physiological processes. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in scientific research, particularly in studies involving mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans,trans-Abscisic Acid-d3 typically involves the incorporation of deuterium atoms into the abscisic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include multiple steps, such as the preparation of deuterated intermediates, followed by their conversion into the final product. Advanced purification techniques, such as chromatography, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(+)-trans,trans-Abscisic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
Scientific Research Applications
(+)-trans,trans-Abscisic Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry studies to investigate reaction mechanisms and pathways.
Biology: Employed in studies of plant physiology to understand the role of abscisic acid in stress responses and developmental processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of agricultural products and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (+)-trans,trans-Abscisic Acid-d3 involves its interaction with specific molecular targets and pathways. In plants, it binds to abscisic acid receptors, triggering a cascade of signaling events that regulate various physiological processes, such as stomatal closure, seed dormancy, and stress responses. The deuterium atoms in the compound can provide insights into the dynamics and kinetics of these interactions.
Comparison with Similar Compounds
Similar Compounds
Abscisic Acid: The non-deuterated form of the compound, widely studied for its role in plant physiology.
Deuterated Plant Hormones: Other deuterated plant hormones, such as deuterated gibberellins and cytokinins, used in similar research applications.
Uniqueness
(+)-trans,trans-Abscisic Acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research, such as improved stability and the ability to trace the compound in complex biological systems using mass spectrometry. This makes it a valuable tool for studying the detailed mechanisms of abscisic acid’s effects and interactions.
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-(trideuteriomethyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1/i1D3 |
InChI Key |
JLIDBLDQVAYHNE-VNMXHFGYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)C)O |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
Origin of Product |
United States |
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